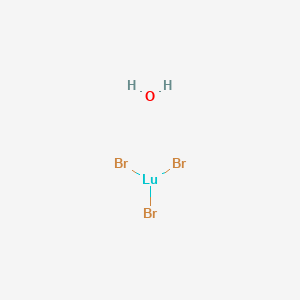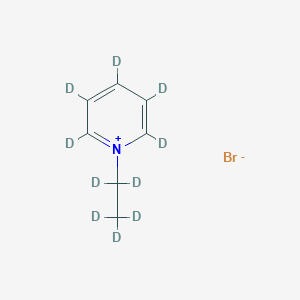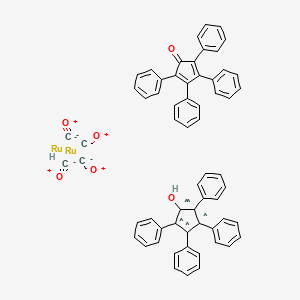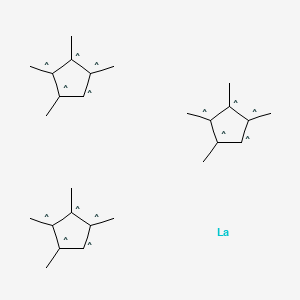
Diethyl (methylidyneammonio)methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (methylidyneammonio)methylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is also known by other names such as diethyl methylphosphonate and phosphonic acid, methyl-, diethyl ester . This compound is characterized by its phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (methylidyneammonio)methylphosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with methyl iodide under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H+CH3I→(C2H5O)2P(O)CH3+HI
The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydroiodic acid formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl (methylidyneammonio)methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl phosphonate.
Reduction: It can be reduced to form diethyl phosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diethyl phosphonate.
Reduction: Diethyl phosphine.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (methylidyneammonio)methylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (methylidyneammonio)methylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl methylphosphonate: Similar in structure but lacks the methylidyneammonio group.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a methylidyneammonio group.
Uniqueness
Diethyl (methylidyneammonio)methylphosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C6H13NO3P+ |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
diethoxyphosphorylmethyl(methylidyne)azanium |
InChI |
InChI=1S/C6H13NO3P/c1-4-9-11(8,6-7-3)10-5-2/h3H,4-6H2,1-2H3/q+1 |
InChI Key |
KHSFIJHHECVGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C[N+]#C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)









![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)



